N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine is a complex organic compound characterized by its unique structure, which includes an isopropyl group, a methyl group, and a trifluoromethyl group attached to a phenethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine typically involves multiple steps, starting with the preparation of the phenethylamine backbone. This can be achieved through the reductive amination of benzaldehyde derivatives with appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenethylamine derivatives with different substituents, such as:
- N-Isopropyl-alpha-methylphenethylamine
- N-Isopropyl-m-trifluoromethylphenethylamine
- Alpha-methyl-m-trifluoromethylphenethylamine
Uniqueness
N-Isopropyl-alpha-methyl-m-trifluoromethylphenethylamine is unique due to the presence of both the isopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
51353-04-9 |
---|---|
Molecular Formula |
C13H18F3N |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-propan-2-yl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C13H18F3N/c1-9(2)17-10(3)7-11-5-4-6-12(8-11)13(14,15)16/h4-6,8-10,17H,7H2,1-3H3 |
InChI Key |
NFNFGNLAOQRPPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.